molecular formula C7H7N3 B2841744 1-Methylpyrazolo[3,4-b]pyridine CAS No. 23002-49-5

1-Methylpyrazolo[3,4-b]pyridine

Cat. No.: B2841744
CAS No.: 23002-49-5
M. Wt: 133.154
InChI Key: AZWPZEGGNCFEKN-UHFFFAOYSA-N
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Description

1-Methylpyrazolo[3,4-b]pyridine is a nitrogen-rich heterocyclic compound consisting of a pyrazole ring fused with a pyridine ring, serving as a privileged scaffold in medicinal chemistry and materials science . This core structure is a key synthetic intermediate for constructing more complex fused heterocyclic systems, such as pyrazolo[4,3-f][1,7]naphthyridin-5-ones, which are of significant interest in modern organic synthesis . Researchers value this compound for developing novel molecules with potential biological activity; derivatives of the pyrazolo[3,4-b]pyridine core have been reported to exhibit properties such as antioxidant activity . Its applications extend beyond life sciences, as some related compounds are also investigated for their photophysical properties and are effective phosphors, making them relevant for materials science research . The compound serves as a versatile building block, with commercial availability of various functionalized derivatives, including carboxylic acids (), bromides (), and carboxamides, which enable extensive structure-activity relationship studies and further derivatization . As a stable, fused bicyclic system, it facilitates the exploration of pyridone–pyridol tautomerism and other fundamental chemical phenomena . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-7-6(5-9-10)3-2-4-8-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPZEGGNCFEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methylpyrazolo 3,4 B Pyridine and Its Derivatives

Strategic Approaches for the Construction of the 1-Methylpyrazolo[3,4-b]pyridine Core

The construction of the fused pyrazolopyridine system is primarily accomplished by two main strategies: annelation of a pyridine (B92270) ring onto a pyrazole (B372694) substrate or formation of a pyrazole ring from a substituted pyridine, which is then methylated. cdnsciencepub.com

Pyridine Ring Annulation onto Pre-existing 1-Methylpyrazole Substrates

A predominant method for synthesizing the pyrazolo[3,4-b]pyridine scaffold involves building the pyridine ring onto a pre-existing pyrazole. nih.gov This approach often utilizes N-substituted 5-aminopyrazoles as key starting materials. d-nb.infomdpi.com The substitution at the N1-position of the pyrazole ring is crucial to prevent the formation of regioisomers. nih.gov Statistical analysis of known 1H-pyrazolo[3,4-b]pyridines reveals that a significant portion, nearly one-third, possess a methyl group at the N1 position. nih.gov

This strategy typically involves the reaction of a 1-methyl-5-aminopyrazole derivative with a 1,3-dielectrophilic species, which can be an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. d-nb.infomdpi.com The reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield the final pyrazolo[3,4-b]pyridine product. nih.gov

Pyrazole Ring Formation onto Substituted Pyridine Scaffolds Followed by N1-Methylation

An alternative and traditionally utilized strategy involves the formation of the pyrazole ring onto a substituted pyridine scaffold. d-nb.info This method typically starts with a functionalized 2-chloronicotinic acid derivative which reacts with a substituted hydrazine (B178648). d-nb.info For instance, 2-chloro-3-cyanopyridine (B134404) can be treated with hydrazines. cdnsciencepub.comresearchgate.net The resulting 2-hydrazinopyridine (B147025) intermediate then undergoes spontaneous intramolecular cyclization to form the pyrazole fragment, yielding the pyrazolo[3,4-b]pyridine system. d-nb.info

Following the formation of the pyrazolo[3,4-b]pyridine core, N1-methylation can be carried out. For example, N-methylation of a pyrimidine (B1678525) with iodomethane (B122720) can lower the LUMO of the ring, facilitating subsequent reactions. escholarship.org While direct methylation of the pyrazolo[3,4-b]pyridine N1-position is a viable step, the initial search results focus more on the cyclization strategies where the N1-substituent is often pre-installed on the pyrazole precursor.

Classical and Contemporary Synthetic Transformations

The synthesis of this compound systems relies on a variety of classical and modern synthetic reactions, with condensation reactions playing a pivotal role.

Condensation Reactions in the Synthesis of this compound Systems

Condensation reactions are fundamental to the construction of the pyrazolo[3,4-b]pyridine core. These reactions typically involve the formation of the pyridine ring through the reaction of an aminopyrazole with a dicarbonyl compound or its equivalent.

5-Amino-1-methylpyrazole is a crucial building block in the synthesis of 1-methylpyrazolo[3,4-b]pyridines. d-nb.infomdpi.com These compounds act as versatile nucleophiles, reacting with various electrophilic partners to construct the fused pyridine ring. nih.gov The presence of the methyl group on the pyrazole nitrogen directs the cyclization to form the desired 1-methyl isomer.

A common approach is the reaction of 5-amino-1-methylpyrazole with α,β-unsaturated ketones. nih.gov This reaction, often carried out in an ionic liquid like [bmim]Br at elevated temperatures, proceeds through a Michael addition followed by cyclization and aromatization to afford 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in excellent yields. nih.gov Another example involves the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a Lewis acid catalyst such as ZrCl4. mdpi.com

The versatility of 5-aminopyrazoles is further demonstrated in multicomponent reactions. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with aryl-glyoxal monohydrates and aromatic amines in the presence of p-TsOH under microwave irradiation yields substituted acyl pyrazolo[3,4-b]pyridines. nih.gov

ReactantsCatalyst/ConditionsProductReference
5-Amino-3-methyl-1-phenylpyrazole, α,β-unsaturated ketones[bmim]Br, 90 °C3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines nih.gov
5-Amino-1-phenylpyrazole, α,β-unsaturated ketonesZrCl4, DMF/EtOH, 95 °C4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
5-Amino-pyrazoles, arylglyoxal monohydrates, aromatic aminesp-TsOH/DMF, MicrowaveSubstituted acyl pyrazolo[3,4-b]pyridines nih.gov

This table summarizes selected condensation reactions involving 5-amino-1-methylpyrazole derivatives.

1,3-Dicarbonyl compounds are widely used as the 1,3-dielectrophilic partner in the construction of the pyridine ring of pyrazolo[3,4-b]pyridines. d-nb.infomdpi.com The reaction with 5-aminopyrazoles provides a direct route to the fused heterocyclic system. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com

The reaction conditions for the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds can vary, including the use of water or methanol (B129727) with catalytic acid at different temperatures. mdpi.com For instance, the Knorr condensation of 6-(hydrazino)nicotinonitrile with acetylacetone (B45752) or benzoylacetone (B1666692) occurs in boiling ethanol (B145695) with catalytic acetic acid. d-nb.info Furthermore, new pyrazolo[3,4-b]pyridines have been prepared by reacting 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with 1,3-dicarbonyl compounds in the presence of tin(IV) chloride. researchgate.net

Multicomponent reactions involving 1,3-dicarbonyl compounds are also prevalent. A one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (like a β-dicarbonyl), and a 5-aminopyrazole can generate the pyrazolo[3,4-b]pyridine in situ. mdpi.com

Pyrazole Derivative1,3-Dicarbonyl CompoundConditionsProductReference
6-Hydrazino-nicotinonitrileAcetylacetone, BenzoylacetoneCatalytic AcOH, boiling EtOH6-Pyrazolonicotinonitriles d-nb.info
5-Amino-1-aryl-1H-pyrazole-4-carbonitrilesAliphatic and cyclic 1,3-dicarbonylsAnhydrous tin(IV) chlorideNew pyrazolo[3,4-b]pyridines researchgate.net
5-Amino-1-phenyl-3-methylpyrazole, Formaldehydeβ-DiketonesInCl3, Water, MicrowavePyrazolo[3,4-b]pyridine derivatives mdpi.com

This table illustrates the application of 1,3-dicarbonyl compounds in the synthesis of pyrazolo[3,4-b]pyridine systems.

Modifications of the Gould-Jacobs Reaction for this compound Scaffolds

The Gould-Jacobs reaction, traditionally used for synthesizing quinolines, has been effectively adapted for the construction of the 1H-pyrazolo[3,4-b]pyridine framework. mdpi.comwikipedia.org This adaptation typically involves the reaction of a 3-aminopyrazole (B16455) derivative, in this context a 1-methyl-5-aminopyrazole, with a malonic acid derivative like diethyl 2-(ethoxymethylene)malonate. mdpi.com The reaction proceeds through a condensation to form a (pyrazolylamino)methylenemalonate intermediate, which then undergoes thermal cyclization to yield the pyrazolo[3,4-b]pyridine system. wikipedia.orgd-nb.info

A common modification involves the final step where the initially formed 4-hydroxy-1H-pyrazolo[3,4-b]pyridine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the more synthetically versatile 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative. mdpi.com This chloro-substituted product serves as a key intermediate for further functionalization. mdpi.com Reaction conditions for the initial condensation and cyclization can vary. While some protocols employ a solvent like ethanol at reflux, others are performed neat at high temperatures (100–160 °C). mdpi.com The choice of conditions can influence reaction times, which can range from 1.5 to 12 hours. mdpi.com In some instances, a hybrid approach using microwave irradiation for the initial condensation followed by thermal cyclization under flow conditions has been reported for analogous pyrazolo[3,4-b]pyridine derivatives. mdpi.com

A key challenge in the Gould-Jacobs reaction, particularly with unsymmetrical pyrazole precursors, is the potential for the formation of regioisomers. However, the use of symmetrical biselectrophiles like diethyl 2-(ethoxymethylene)malonate circumvents this issue. mdpi.com The reaction is generally robust but its versatility can be limited by the accessibility of substituted starting materials. mdpi.com

Multi-component Reaction (MCR) Strategies for this compound Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct the this compound scaffold in a single synthetic operation. These strategies involve the simultaneous reaction of three or more starting materials to form a complex product that incorporates structural elements from each reactant. mdpi.com

A prevalent MCR strategy for pyrazolo[3,4-b]pyridines involves the condensation of a 1-substituted-5-aminopyrazole, an aldehyde, and an active methylene compound. For instance, 1-methyl-5-aminopyrazole can react with an aldehyde and a β-diketone or a β-ketonitrile in the presence of a catalyst to yield highly substituted pyrazolo[3,4-b]pyridines. beilstein-journals.org The in situ generation of a 1,3-bis-electrophilic substrate from the aldehyde and the active methylene compound is a key feature of many of these MCRs. mdpi.com

Various catalysts and reaction conditions have been employed to promote these MCRs. Acid catalysts, such as acetic acid, are commonly used, often at elevated temperatures or under microwave irradiation. mdpi.combeilstein-journals.org The choice of solvent can also play a crucial role, with some reactions proceeding efficiently in water, which aligns with the principles of green chemistry. mdpi.com The structural diversity of the resulting pyrazolo[3,4-b]pyridines can be readily achieved by varying the aldehyde and active methylene components. beilstein-journals.org

Catalytic Protocols in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering enhanced efficiency, selectivity, and milder reaction conditions. A range of catalytic systems, including Lewis acids, transition metals, and heterogeneous catalysts, have been successfully employed.

Lewis acids are effective catalysts for the synthesis of pyrazolo[3,4-b]pyridines, often by activating substrates towards nucleophilic attack. Zirconium tetrachloride (ZrCl₄) has been utilized to catalyze the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones to form pyrazolo[3,4-b]pyridines. mdpi.com This reaction proceeds by adding a solution of the aminopyrazole in ethanol to a solution of the ketone in DMF, followed by the addition of ZrCl₄ and heating at 95 °C for 16 hours. mdpi.com

Indium(III) chloride (InCl₃) has been shown to be an effective catalyst for the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation in aqueous media. rsc.org In a typical procedure, a mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine, formaldehyde, and a β-diketone is irradiated in the presence of InCl₃, leading to good to excellent yields of the product. rsc.org

Ytterbium(III) triflate (Yb(OTf)₃) is a water-tolerant Lewis acid that has found broad application in the synthesis of various heterocycles. researchgate.netscribd.com While a specific application for the synthesis of this compound is not explicitly detailed in the provided search results, its known efficacy in promoting condensation and cycloaddition reactions, such as in the synthesis of substituted indoles via Yonemitsu-type reactions, suggests its potential applicability in MCRs leading to the pyrazolo[3,4-b]pyridine core. unito.it Yb(OTf)₃ is known to be one of the most effective lanthanide triflates due to its high Lewis acidity. scribd.com

Table 1: Lewis Acid Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
CatalystStarting MaterialsProductYield (%)Conditions
ZrCl₄5-Amino-1-phenylpyrazole, α,β-unsaturated ketones4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines13-28DMF/EtOH, 95 °C, 16 h mdpi.com
InCl₃3-Methyl-1-phenyl-1H-pyrazol-5-amine, formaldehyde, β-diketonesCarbonylpyrazolo[3,4-b]pyridine derivativesGood to ExcellentWater, Microwave irradiation rsc.org

Transition metals are versatile catalysts for the formation of C-C and C-N bonds, which are crucial steps in the synthesis of heterocyclic compounds like this compound.

Palladium catalysts have been successfully used in the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines from the reaction of β-halovinyl/aryl aldehydes and aminopyrazoles. rsc.org This method provides a rapid and efficient route to a variety of substituted pyrazolo[3,4-b]pyridines and related fused systems. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to functionalize pre-formed pyrazolo[3,4-b]pyridine scaffolds. researchgate.netgoogle.com

While a specific rhodium-catalyzed synthesis of this compound was not found in the search results, rhodium catalysts are known to effect the regioselective hydroboration of pyridines, leading to 1,2-dihydropyridines. nih.gov Such transformations highlight the potential of rhodium catalysis in modifying the pyridine ring of the pyrazolo[3,4-b]pyridine system.

Copper(II) catalysts have also been employed in the synthesis of related pyrazolo-fused heterocycles. For example, Cu(II) acetylacetonate (B107027) has been used for the [3+3] cycloaddition to prepare pyrazolo[3,4-b]pyridines with good yields under mild conditions.

The use of heterogeneous and solid acid catalysts offers significant advantages in terms of catalyst recovery, reusability, and reduced environmental impact. Amorphous carbon-supported sulfonic acid (AC-SO₃H) has emerged as a highly effective and green catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. rsc.orgrsc.orgresearchgate.net

This solid acid catalyst has been utilized in a novel pathway to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline (B41778) at room temperature in ethanol. rsc.orgrsc.org The reaction proceeds via a sequential opening/closing cascade mechanism and offers benefits such as mild conditions, short reaction times, and operational simplicity. rsc.org The AC-SO₃H catalyst itself is prepared from sources like rice husk, making it a low-cost and environmentally friendly option. researchgate.net Its high catalytic activity is attributed to the presence of –SO₃H groups on the porous carbon surface. rsc.orgrsc.org

Table 2: AC-SO₃H Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
CatalystStarting MaterialsProductYield (%)Conditions
AC-SO₃H1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles, AnilinePyrazolo[3,4-b]pyridine-5-carboxylate scaffoldsModerate to Good (up to 80% for gram-scale)Ethanol, Room temperature rsc.orgrsc.org

Microwave-Assisted Synthetic Procedures

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. The synthesis of this compound and its derivatives has greatly benefited from this technology. nih.govconsensus.app

Microwave-assisted synthesis has been applied to various reaction types for constructing the pyrazolo[3,4-b]pyridine core, including multi-component reactions and palladium-catalyzed couplings. mdpi.combeilstein-journals.orgrsc.org For instance, the one-pot condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine, formaldehyde, and β-diketones catalyzed by InCl₃ is efficiently carried out under microwave irradiation in water. rsc.org Similarly, the palladium-catalyzed reaction of β-halovinyl aldehydes with aminopyrazoles proceeds in good yields under solvent-free microwave conditions. rsc.org

The significant reduction in reaction time is a key advantage. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes with microwave assistance. beilstein-journals.org This rapid heating can also lead to different product distributions compared to conventional methods.

Table 3: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Reaction TypeStarting MaterialsCatalyst/ReagentsTimeYield (%)Reference
Multi-component Reaction5-Aminopyrazole, Isatin, 3-Oxo-3-phenylpropanenitrilesAcetic acid20 min- beilstein-journals.org
Multi-component Reaction5-Aminopyrazoles, Cyclic 1,3-diones, ArylglyoxalsTriethylamine-High beilstein-journals.org
Palladium-catalyzed Couplingβ-Halovinyl/aryl aldehydes, AminopyrazolesPalladium catalyst-Good rsc.org
Multi-component Reaction3-Methyl-1-phenyl-1H-pyrazol-5-amine, Formaldehyde, β-DiketonesInCl₃-Good to Excellent rsc.org

Green Chemistry Principles Applied to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[3,4-b]pyridines to develop more environmentally benign and efficient methodologies. These approaches focus on the use of aqueous media, solvent-free conditions, and greener catalysts.

Aqueous Media:

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and readily available nature. Several methods for synthesizing pyrazolo[3,4-b]pyridine derivatives in aqueous media have been reported. For instance, three-component reactions of 5-aminopyrazoles, isatin, and cyclic β-diketones have been successfully carried out in aqueous ethanol to produce pyrazolo[3,4-b]pyridine-spiroindolinone derivatives with high regioselectivity. beilstein-journals.org In some cases, catalysts like p-toluenesulfonic acid (p-TSA) or aluminosilicate (B74896) nanoparticles are employed to facilitate the reaction in aqueous ethanol. beilstein-journals.org Another example involves the reaction of α,β-unsaturated ketones and 3-amino-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous medium to yield pyrazolo[3,4-b]pyridine derivatives under mild conditions. researchgate.net The use of sodium 1-dodecanesulfonate as a catalyst has also been reported for the three-component, one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives in aqueous media. researchgate.net

Solvent-Free Conditions:

Solvent-free reactions offer significant environmental benefits by eliminating the use and disposal of organic solvents. Multicomponent reactions are particularly well-suited for solvent-free conditions. For example, the synthesis of 6-trifluoromethylpyrazolo[3,4-b]pyridines has been achieved under multicomponent solvent-free conditions by reacting hydrazine, a β-ketonitrile, and a β-diketone. beilstein-journals.org Another approach involves a three-component reaction of 5-aminopyrazoles, benzaldehydes, and mercaptoacetic acid at elevated temperatures, where mercaptoacetic acid acts as both a reagent and a catalyst, yielding pyrazolo[3,4-e] cdnsciencepub.comevitachem.comthiazepin-7(4H)-ones with water as the only byproduct. researchgate.net

The following table summarizes some green synthetic approaches for pyrazolo[3,4-b]pyridine derivatives:

Reaction TypeReactantsConditionsProductReference
Three-component5-aminopyrazole, isatin, cyclic β-diketonesp-TSA, aqueous ethanolPyrazolo[3,4-b]pyridine-spiroindolinone beilstein-journals.org
Three-component5-aminopyrazole, isatin, cyclic-1,3-dionesAluminosilicate nanoparticles, aqueous ethanolPyrazolo[3,4-b]pyridines beilstein-journals.org
Three-componentHydrazine, β-ketonitrile, β-diketoneSolvent-free6-trifluoromethylpyrazolo[3,4-b]pyridines beilstein-journals.org
Three-component5-aminopyrazoles, benzaldehydes, mercaptoacetic acidSolvent-free, 120 °CPyrazolo[3,4-e] cdnsciencepub.comevitachem.comthiazepin-7(4H)-ones researchgate.net
Three-componentAldehyde, malononitrile (B47326), 5-amino-3-methyl-1-phenylpyrazole[bmim][BF4], catalyst-freePyrazolo[3,4-b]pyridines or substituted malononitrile derivatives researchgate.net

Regioselectivity and Stereoselectivity in this compound Cyclizations

Regioselectivity and stereoselectivity are crucial aspects in the synthesis of substituted 1-methylpyrazolo[3,4-b]pyridines, as the position of substituents can significantly influence the biological activity of the final compound.

Regioselectivity:

The cyclization reactions leading to the pyrazolo[3,4-b]pyridine core often involve the reaction of unsymmetrical starting materials, which can potentially lead to the formation of multiple regioisomers. The control of regioselectivity is therefore a key challenge.

One common method for synthesizing pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, two regioisomers can be formed. mdpi.com The ratio of these isomers depends on the relative electrophilicity of the two carbonyl groups. For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the CF3 group reacts preferentially, leading to a higher degree of regioselectivity. mdpi.com

Another strategy to control regioselectivity involves the in situ generation of a 1,3-bis-electrophile from an aldehyde and a carbonyl compound. mdpi.com This three-component reaction often proceeds with high regioselectivity. mdpi.com For instance, the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones in refluxing acetic acid yields 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines regiospecifically, while a multicomponent solvent-free reaction can produce the other regioisomer, 6-trifluoromethylpyrazolo[3,4-b]pyridines. beilstein-journals.org

The choice of catalyst and reaction conditions can also influence regioselectivity. For example, the reaction of β-ketoesters with 5-aminopyrazoles and substituted salicylic (B10762653) aldehydes in the presence of FeCl3 in ethanol yielded o-hydroxyphenylpyrazolo[3,4-b]pyridine derivatives with no formation of the cyclized isomer. beilstein-journals.org

Stereoselectivity:

While the core pyrazolo[3,4-b]pyridine ring system is planar and achiral, the introduction of substituents can create stereocenters. For instance, in the synthesis of pyrazolo[3,4-b]pyridine-spiroindolinone derivatives, the reaction of 5-aminopyrazole, isatin, and cyclic β-diketones can lead to the formation of a spirocyclic center with a specific stereochemistry. beilstein-journals.org

The synthesis of pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques involved the condensation of α,β-unsaturated ketones with 5-amino-1-phenylpyrazole. The (E)-geometry of the α,β-unsaturated ketones, confirmed by high J coupling constants, was crucial for the subsequent cyclization. mdpi.com

Post-Synthetic Functionalization and Derivatization of the this compound Nucleus

Following the construction of the core this compound ring system, further functionalization and derivatization are often necessary to introduce desired chemical properties and biological activities. These transformations can be achieved through various reactions targeting different positions of the heterocyclic nucleus.

Electrophilic Aromatic Substitution Reactions

The pyrazolo[3,4-b]pyridine ring system can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating or -withdrawing nature of existing substituents and the inherent electronic properties of the fused rings. Nitration and halogenation are common examples. cdnsciencepub.com For instance, nitration of this compound can lead to the introduction of a nitro group. cdnsciencepub.com Similarly, chlorination can yield dichloro-substituted products. cdnsciencepub.com The position of substitution is directed by the existing groups on the ring.

Nucleophilic Substitution Reactions and Transformations

The pyridine ring of the pyrazolo[3,4-b]pyridine system is generally more susceptible to nucleophilic attack than the pyrazole ring, particularly at positions activated by electron-withdrawing groups. For example, a chloro group at the 4- or 6-position of the pyridine ring can be readily displaced by various nucleophiles. evitachem.comvulcanchem.com This is a versatile method for introducing a wide range of functional groups. For instance, 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridines can react with aminoalkylphosphoramidates to form new derivatives via nucleophilic aromatic substitution. researchgate.net The trifluoroethoxy group can also be replaced by stronger nucleophiles under certain conditions. evitachem.com

Homolytic Substitution Reactions

Homolytic substitution reactions on the this compound nucleus have also been explored, providing alternative pathways for functionalization. cdnsciencepub.com These reactions typically involve radical intermediates and can lead to the introduction of various substituents. cdnsciencepub.com

Specific Group Transformations (e.g., oxidation of methyl to carboxylic acid)

Functional groups already present on the this compound ring can be transformed into other functionalities. A notable example is the oxidation of a methyl group to a carboxylic acid. cdnsciencepub.com This transformation is a valuable tool for introducing a carboxylic acid moiety, which can serve as a handle for further derivatization or can be important for biological activity. cdnsciencepub.com For instance, the oxidation of a 3-methyl group to a 3-carboxylic acid has been successfully achieved. cdnsciencepub.com These resulting carboxylic acids can also be readily decarboxylated, providing a route to pyrazolo[3,4-b]pyridines with an unsubstituted 3-position. cdnsciencepub.com

The following table provides a summary of post-synthetic functionalization reactions:

Reaction TypeReagent/ConditionsPosition of ReactionProductReference
Electrophilic Aromatic SubstitutionNitrating agentsVariesNitro-1-methylpyrazolo[3,4-b]pyridine cdnsciencepub.com
Electrophilic Aromatic SubstitutionChlorinating agentsVariesDichloro-1-methylpyrazolo[3,4-b]pyridine cdnsciencepub.com
Nucleophilic SubstitutionAminoalkylphosphoramidates4-position (on 4-chloro derivative)4-aminoalkylphosphoramidate-1-methylpyrazolo[3,4-b]pyridine researchgate.net
Nucleophilic SubstitutionStronger nucleophiles4-position (on 4-trifluoroethoxy derivative)4-substituted-1-methylpyrazolo[3,4-b]pyridine evitachem.com
OxidationOxidizing agents3-position (on 3-methyl derivative)This compound-3-carboxylic acid cdnsciencepub.com

Advanced Spectroscopic and Structural Characterization of 1 Methylpyrazolo 3,4 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 1-methylpyrazolo[3,4-b]pyridine, offering precise insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) Spectroscopic Analysis for Proton Assignment

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each proton in the molecule. The aromatic region of the spectrum is of particular interest, showcasing signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings. Typically, these protons appear as multiplets in the downfield region of the spectrum due to the deshielding effects of the heterocyclic rings. researchgate.net The methyl group attached to the nitrogen atom (N-CH₃) characteristically presents as a sharp singlet in the upfield region of the spectrum. thieme-connect.com The precise chemical shifts and coupling constants are instrumental in assigning each proton to its specific position on the pyrazolo[3,4-b]pyridine core.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 8.01-8.30 s -
H-4 7.13-8.55 dd -
H-5 7.13-8.55 dd -
H-6 7.13-8.55 dd -
N-CH₃ 4.22 s -

Note: Data is compiled from derivatives of this compound and may vary based on substitution patterns and solvent. researchgate.netthieme-connect.com

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis for Carbon Skeleton Elucidation

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

Carbon Chemical Shift (δ, ppm)
C-3 130.6
C-3a 107.9
C-4 104.4
C-5 148.1
C-6 -
C-7a 150.7
N-CH₃ 33.9

Note: Data is compiled from a derivative of this compound and may vary based on substitution patterns and solvent. thieme-connect.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. d-nb.info

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of C-H attachments. rsc.orgcolumbia.edu This is instrumental in assigning the carbons of the pyridine and pyrazole rings based on their attached protons.

Through the combined application of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, solidifying its structural elucidation. d-nb.inforsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and structural integrity of this compound through the analysis of its mass-to-charge ratio and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of this compound. rsc.org This technique provides a highly accurate mass measurement, which allows for the confident determination of the elemental composition and molecular formula of the compound. rsc.orgsmolecule.com The experimentally determined mass is compared to the calculated mass for the proposed formula, and a close match provides strong evidence for the correct molecular identity. For instance, the calculated monoisotopic mass for a derivative is a key identifier. uni.lu

Table 3: HRMS Data for a this compound Derivative

Ion Calculated m/z Found m/z
[M+H]⁺ 149.0584 149.0584

Note: Data is for 1-methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one. thieme-connect.com

Analysis of Fragmentation Pathways for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can offer structural insights through the analysis of fragmentation patterns. When subjected to ionization in the mass spectrometer, the this compound molecule can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. Common fragmentation pathways for nitrogen-containing heterocyclic compounds often involve the loss of small, stable molecules such as HCN. smolecule.com The analysis of these fragmentation pathways can help to piece together the connectivity of the molecule and corroborate the structure determined by NMR spectroscopy. smolecule.comresearchgate.net

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Both Infrared (IR) and Raman spectroscopy provide complementary information about the molecular structure. While direct and complete experimental spectra for this compound are not extensively reported in publicly available literature, the expected vibrational modes can be inferred from the analysis of the pyrazolo[3,4-b]pyridine core and its derivatives. rsc.orgsmolecule.comd-nb.info

The pyrazolo[3,4-b]pyridine structure is a fused bicyclic system containing both a pyrazole and a pyridine ring. smolecule.commdpi.com The IR and Raman spectra would be dominated by vibrations associated with these two aromatic rings and the appended methyl group.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Methyl Group Vibrations: The N-methyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations, usually found between 2850 and 3000 cm⁻¹. Bending vibrations for the methyl group are expected at lower frequencies.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected in the 1400-1650 cm⁻¹ region. d-nb.info These bands are often strong in both IR and Raman spectra and are indicative of the heterocyclic aromatic system. For instance, in related pyrazolo[3,4-b]pyridine derivatives, characteristic bands for C=C and C=N have been observed around 1591 cm⁻¹ and 1544 cm⁻¹. d-nb.info

Ring Breathing Vibrations: The entire ring system can undergo symmetric "breathing" vibrations, which are often strong and sharp in the Raman spectrum.

In-plane and Out-of-plane Bending: A variety of bending vibrations for the C-H and N-H bonds, as well as ring deformations, will populate the fingerprint region of the spectrum (below 1500 cm⁻¹).

It is important to note that the precise frequencies and intensities of these vibrations can be influenced by the solid-state packing and any intermolecular interactions. smolecule.com Computational methods, such as Density Functional Theory (DFT), are often employed to calculate and assign the vibrational frequencies for such molecules, providing a theoretical complement to experimental data.

Table 1: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Ring System
Aromatic C-H Stretch3000-3100Pyrazole, Pyridine
N-CH₃ Stretch2850-3000Methyl Group
C=C and C=N Stretch1400-1650Pyrazole, Pyridine
Ring Breathing900-1200Pyrazole, Pyridine
C-H In-plane Bend1000-1300Pyrazole, Pyridine
C-H Out-of-plane Bend700-900Pyrazole, Pyridine

X-ray Crystallography for Definitive Solid-State Structural Determination

The core pyrazolo[3,4-b]pyridine ring system is characteristically planar. smolecule.com This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the fused aromatic rings. The dihedral angle between the pyrazole and pyridine rings in related structures is typically very small, indicating a high degree of coplanarity. smolecule.com

The attachment of the methyl group to the nitrogen atom (N1) of the pyrazole ring is a key structural feature. The bond lengths and angles within the heterocyclic framework are expected to be consistent with those of other aromatic systems. For instance, C-N bond lengths within the rings will be intermediate between single and double bonds, indicative of electron delocalization.

Intermolecular interactions, such as π-π stacking between the planar aromatic rings of adjacent molecules, are likely to play a significant role in the crystal packing of this compound. The specific arrangement of molecules in the solid state would be detailed in a full crystallographic analysis, including the unit cell parameters and space group.

Table 2: Expected Crystallographic Parameters for this compound (based on derivatives)

ParameterExpected Value/Feature
Molecular GeometryPlanar fused ring system
Dihedral Angle (Pyrazole-Pyridine)Close to 0°
Intermolecular Interactionsπ-π stacking
Crystal System(Not predictable without experimental data)
Space Group(Not predictable without experimental data)
Unit Cell Dimensions(Not predictable without experimental data)

Theoretical and Computational Investigations of 1 Methylpyrazolo 3,4 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of molecular systems. For 1-methylpyrazolo[3,4-b]pyridine, these calculations offer a microscopic perspective on its behavior, which is crucial for the rational design of new functional molecules.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Structure.researchgate.netrsc.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It has been successfully applied to study pyrazolo[3,4-b]pyridine derivatives, providing reliable results that often show excellent agreement with experimental data. rsc.org The B3LYP functional is a popular choice for these studies, frequently paired with basis sets such as 6-31G* or 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule. For derivatives of this compound, DFT calculations are employed to determine stable conformations and to obtain optimized structural parameters such as bond lengths, bond angles, and dihedral angles. rsc.org For instance, in a study on a bipyrazolo[3,4-b]pyridine derivative, ab initio calculations using the B3LYP/6-311G(d,p) level of theory were used to identify the most probable conformers by determining the conformational energy barrier. nih.gov

Table 1: Example of Optimized Bond Lengths and Angles for a Fused Pyrazole (B372694) Derivative (Compound 5a) using DFT B3LYP/6-31G(d). raco.cat (Note: This data is for a related, more complex system and is presented for illustrative purposes.)

Bond/Angle ParameterValue (Å/°)
C23-N271.3836 Å
N27-C23-N30122.8540°

Conformational analysis is particularly important for substituted pyrazolo[3,4-b]pyridines, as the orientation of substituent groups can significantly influence the molecule's properties and biological activity.

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves locating transition states and calculating activation energies, which provides insight into the feasibility and kinetics of a particular reaction pathway. For example, in the study of the formation of pyrazolo[3,4-d]pyrimidine-4-amines, a system related to pyrazolo[3,4-b]pyridines, DFT calculations were used to investigate two plausible mechanistic routes. researchgate.net By comparing the calculated activation energies for each step, the more favorable reaction pathway was identified. researchgate.net

Similarly, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to understand the regioselectivity in the synthesis of certain pyrazolo[3,4-b]pyridine derivatives by calculating activation energies and analyzing the structures of intermediates and transition states. researchgate.net These theoretical investigations are crucial for optimizing reaction conditions and for the rational design of synthetic routes to novel derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

In the context of pyrazolo[3,4-b]pyridine derivatives, FMO analysis is used to understand their electronic properties and potential as, for example, kinase inhibitors. rsc.org For instance, in a study of two pyrazolo[3,4-b]pyridine derivatives, DFT calculations were used to determine their HOMO and LUMO energies and the corresponding energy gaps. rsc.org The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. rsc.org

The following table presents the calculated FMO data for two different pyrazolo[3,4-b]pyridine derivatives, illustrating how substituents can modulate the electronic properties of the core structure. rsc.org

Table 2: Example of Calculated Frontier Molecular Orbital Energies and Related Descriptors (in eV) for two Pyrazolo[3,4-b]pyridine Derivatives (4a and 4b). rsc.org (Note: This data is for substituted derivatives and is presented for illustrative purposes.)

ParameterMolecule 4aMolecule 4b
HOMO Energy-5.178-5.885
LUMO Energy-1.697-1.911
HOMO-LUMO Gap3.4813.975
Hardness1.7401.987
Softness0.5740.503
Electronegativity3.4383.898
Electron Affinity1.6971.911

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. scirp.orgwisc.edu It allows for the investigation of charge transfer and delocalization effects, which are crucial for understanding a molecule's stability and reactivity. scirp.orgorientjchem.org

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis orbitals (antibonding and Rydberg orbitals). The energetic importance of these interactions is estimated using second-order perturbation theory. scirp.org In studies of related heterocyclic systems like pyridines, NBO analysis has been used to determine atomic charges and to understand the nature of intermolecular interactions. mdpi.com For ruthenium complexes with azopyridine ligands, NBO analysis has shown that the metal-ligand bonds are formed through the delocalization of electron density from the lone pair orbitals of nitrogen atoms to the metal center. scirp.org

While a specific NBO analysis for this compound is not available in the provided results, this method would be instrumental in understanding the intramolecular charge transfer and the nature of the bonds within this specific molecule.

Ab Initio Methods in this compound Research.researchgate.netmdpi.com

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a greater computational cost than DFT. mdpi.com

In the study of pyrazole derivatives, ab initio calculations have been used to investigate proton transfer and to corroborate findings from DFT studies. mdpi.com For example, higher levels of theory like MP2 have been applied to study the annular proton transfer in substituted pyrazoles, confirming activation energies calculated with DFT methods. mdpi.com In some cases, ab initio calculations at the 3-21G level have been performed on related systems to check the reliability of semi-empirical methods. researchgate.net For a comprehensive understanding of the electronic structure and reactivity of this compound, a combination of DFT and ab initio methods would be highly beneficial, with DFT providing a good balance of accuracy and efficiency for larger systems and ab initio methods offering a benchmark for more precise energy calculations. mdpi.com

Molecular Modeling and Simulations

Molecular modeling and simulation techniques are instrumental in exploring the conformational possibilities of this compound derivatives and their interactions with biological macromolecules.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For the pyrazolo[3,4-b]pyridine scaffold, these studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

Derivatives of pyrazolo[3,4-b]pyridine have been identified as a promising class of kinase inhibitors. nih.gov This is attributed to the scaffold's ability to form key hydrogen bonds and its structural resemblance to both pyrrolo[2,3-b]pyridine and indazole, allowing for multiple binding modes within kinase active sites. nih.govrsc.org Docking studies on two specific derivatives revealed effective interactions with the binding sites of eight different kinases, including BRAF, HER2, and AKT1, primarily through hydrogen bonding and hydrophobic interactions. nih.govrsc.org The smaller size and conformational flexibility of these compounds were noted to enhance their ability to fit well within various binding sites. nih.govrsc.org

In another study, furan-bearing pyrazolo[3,4-b]pyridines were designed and docked as potential inhibitors of cyclin-dependent kinase 2 (CDK2) and the p53-MDM2 protein-protein interaction. nih.gov The docking simulations successfully demonstrated plausible binding patterns for the most potent compounds within the CDK2 binding pocket and at the p53-MDM2 interface, corroborating their experimental activity. nih.gov Similarly, N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown through docking studies to form stabilizing hydrogen bonds with CDK2. evitachem.com

The versatility of the scaffold is further highlighted by docking studies targeting TANK-binding kinase 1 (TBK1), a key player in innate immunity pathways. nih.govnih.gov A hit compound from a series of 1H-pyrazolo[3,4-b]pyridine derivatives was identified, and its binding mode was analyzed to guide further optimization. nih.gov Other research has explored derivatives as potential anti-diabetic agents by docking them into the active site of the α-amylase enzyme and as antimalarials by modeling their interaction with heme. researchgate.netresearchgate.net

Table 1: Summary of Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Derivatives

Derivative ClassTarget Protein(s)Key Interactions PredictedReference(s)
Pyrazolo[3,4-b]pyridine derivativesBRAF, HER2, CSF1R, MEK2, PDGFRA, JAK, AKT1, AKT2Hydrogen bonding, Hydrophobic interactions nih.govrsc.org
Furan-bearing pyrazolo[3,4-b]pyridinesCDK2, p53-MDM2 complexSpecific interaction patterns in binding pockets nih.gov
N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamideCDK2Hydrogen bonds evitachem.com
1H-Pyrazolo[3,4-b]pyridine derivativesTANK-binding kinase 1 (TBK1)Hydrogen bonding (with Asp157) nih.govnih.gov
Aryl-substituted pyrazolo[3,4-b]pyridinesα-amylaseHydrogen bonding, Pi-sigma interactions researchgate.net
Mefloquine isosteresHemeπ-stacking interactions researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict spectroscopic parameters. These theoretical predictions serve to validate experimental findings and aid in the structural elucidation of newly synthesized compounds.

For pyrazolo[3,4-b]pyridine derivatives, theoretical calculations have been performed at the DFT/B3LYP level to compute optimized molecular geometries. The results have shown an excellent correlation with experimental data obtained from X-ray crystallography and spectroscopic methods like FT-IR and NMR. nih.govrsc.org This agreement between theoretical and experimental values confirms the stable crystal structure and provides confidence in both the synthesized structure and the computational model. nih.gov

For instance, the experimental FT-IR and ¹H/¹³C NMR spectra of synthesized 3-methyl-1-phenyl-6,7-dihydrociclopenta[2,3-e]pyrazolo[3,4-b]pyridin-5(1H)-one were successfully corroborated by DFT calculations. nih.gov Such studies often involve comparing the calculated vibrational frequencies (IR) and chemical shifts (NMR) with the experimentally measured spectra. While specific side-by-side data tables of predicted vs. experimental values for this compound itself are not broadly published, the principle is well-established in studies of its derivatives. nih.govnih.gov Modern machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts for small molecules, which can be applied to diverse scaffolds including pyrazolopyridines. arxiv.orgnih.gov

Table 2: Experimental Spectroscopic Data for a Pyrazolo[3,4-b]pyridine Derivative (Validated by DFT Calculations)

CompoundMethodExperimental Values (Selected)Reference
3-Methyl-1-phenyl-6,7-dihydrociclopenta[2,3-e]pyrazolo[3,4-b]pyridin-5(1H)-one IR (KBr, cm⁻¹) 3392, 1735, 1630, 1592, 1493, 754, 664 nih.gov
¹H NMR (400 MHz, DMSO-d₆) δH 2.59 (s, 3H, CH₃), 7.35 (t, 1H), 7.57 (t, 2H), 8.21 (d, 2H), 8.54 (s, 1H) nih.gov
¹³C NMR (100 MHz, DMSO-d₆) δC 12.2 (CH₃), 116.9 (C), 120.5 (2xCH), 125.0 (C), 126.0 (CH), 129.2 (CH), 138.6 (C), 152.9 (C), 203.4 (C) nih.gov

Note: The study states that theoretical calculations at the DFT/B3LYP level were in "excellent agreement" with these experimental data. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Elucidation

Computational methods are pivotal in deciphering the structure-activity relationships (SAR) and structure-binding relationships (SBR) of pyrazolo[3,4-b]pyridine derivatives. These studies explain how modifications to the molecular structure influence biological activity and binding affinity to a specific target.

A prominent example is the development of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1. nih.govnih.gov Through several rounds of rational design, synthesis, and biological testing, guided by computational analysis, researchers dissected the SAR. nih.govnih.gov Modifications were made at two key positions (R¹ and R²) of the pyrazolo[3,4-b]pyridine core. Docking studies suggested that an indole (B1671886) ring at one position formed a crucial hydrogen bond with an aspartate residue (Asp157) in the TBK1 active site. nih.gov To enhance this interaction, the indole was replaced with other nitrogen-containing heterocycles like benzimidazole, which have stronger basicity, leading to a significant increase in inhibitory activity. nih.gov This iterative process of computational prediction and experimental validation is a hallmark of modern drug discovery. nih.gov

Similarly, in the design of furan-bearing pyrazolo[3,4-b]pyridines, molecular docking was used to understand the plausible interactions of the most potent derivatives, providing a structural basis (SBR) for their enhanced activity against CDK2 and the p53-MDM2 complex. nih.gov These computational insights are invaluable for guiding the design of next-generation compounds with improved potency and selectivity. nih.govnih.gov

Table 3: Computationally-Guided Structure-Activity Relationship (SAR) Summary for TBK1 Inhibitors

Scaffold/PositionSubstituent ChangeObservation/RationaleEffect on TBK1 InhibitionReference
1H-Pyrazolo[3,4-b]pyridine Core Introduction of short alkylamino fragments at R²Fragments failed to establish key interactions.No significant activity nih.gov
R² Position Replacement of Indole with Aniline (B41778) (ring-opened)Aniline is slightly more basic.Slight improvement in activity nih.gov
R² Position Replacement of Indole with Benzimidazole or IsoquinolineIncreased basicity of the nitrogen atom was expected to form a stronger interaction (salt bridge) with acidic Asp157.Significant increase in activity nih.gov

Solvent Effects Modeling in Theoretical Studies

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models that account for these solvent effects are therefore essential for achieving accurate theoretical predictions.

In theoretical studies of heterocyclic systems, solvent effects are often examined using continuum models, such as the Conductor-like Polarizable Continuum Model (C-PCM). nih.gov This approach was used to investigate newly synthesized spiro[indoline-pyrido-pyrimidine] derivatives, where the effect of dichloromethane (B109758) as a solvent was incorporated into DFT calculations to provide more realistic predictions of molecular properties. nih.gov

The role of the solvent is also critical in determining tautomeric equilibria, a phenomenon relevant to the pyrazole ring within the this compound structure. Theoretical studies on related pyrazoles have shown that solvents like water can lower the energy barriers for proton transfer between tautomers by forming stabilizing hydrogen bonds. mdpi.com DFT calculations have been used to determine tautomeric ratios in both the gas phase and in aqueous solution, revealing that stability can shift based on the solvent environment. mdpi.com Furthermore, modern machine learning models for predicting NMR chemical shifts are incorporating solvent effects by using specific "solvent encoders" or by being trained on data from various solvents like water, DMSO, and chloroform (B151607) to improve prediction accuracy. arxiv.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 1 Methylpyrazolo 3,4 B Pyridine

Mechanistic Pathways of Electrophilic Substitution on the 1-Methylpyrazolo[3,4-b]pyridine Ring System

The this compound scaffold undergoes electrophilic substitution reactions, with the position of attack being influenced by the electronic properties of the fused ring system. The general mechanism for electrophilic aromatic substitution involves an initial attack by the aromatic ring on an electrophile (E+), which is the rate-determining step, followed by deprotonation to restore aromaticity. cdnsciencepub.com

In the case of this compound, electrophilic attack, such as nitration, has been shown to occur at the 3-position. cdnsciencepub.com This regioselectivity is dictated by the electron distribution within the bicyclic system. The pyridine (B92270) ring is generally electron-deficient, which deactivates it towards electrophilic attack compared to benzene. Conversely, the pyrazole (B372694) ring is relatively electron-rich. The methyl group at the N1 position further influences the electronic nature of the pyrazole moiety.

Specific examples of electrophilic substitution on this compound derivatives include:

Nitration: Treatment of 1-methyl-3-amino-pyrazolo[3,4-b]pyridine with nitric acid and sulfuric acid results in nitration at the 4-position, yielding 1-methyl-3-amino-4-nitro-pyrazolo[3,4-b]pyridine. cdnsciencepub.com

Chlorination: Chlorination reactions on the this compound system have been reported to yield 3,5-dichloro compounds. cdnsciencepub.com

The reaction outcomes for these substitutions are summarized in the table below.

ReactionReagentsPosition of SubstitutionProductReference
NitrationHNO₃/H₂SO₄4-position (on 3-amino derivative)1-methyl-3-amino-4-nitro-pyrazolo[3,4-b]pyridine cdnsciencepub.com
ChlorinationChlorine source3 and 5-positions3,5-dichloro-1-methylpyrazolo[3,4-b]pyridine cdnsciencepub.com

Mechanistic Pathways of Nucleophilic Substitution on the this compound Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound core, particularly on the pyridine ring, which is inherently electron-deficient. The presence of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, especially at positions 2 and 4 (equivalent to positions 7 and 5 in the pyrazolo[3,4-b]pyridine nomenclature, respectively). stackexchange.comvaia.comquimicaorganica.org

The mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.comquimicaorganica.org The negative charge in this intermediate is stabilized by resonance, particularly through delocalization onto the electronegative pyridine nitrogen atom when the attack is at the ortho or para positions (C5 or C7). stackexchange.comvaia.com The subsequent departure of the leaving group restores the aromaticity of the ring.

A notable example involves the displacement of a chloro group. The synthesis of 3-aminopyrazolo[3,4-b]pyridines can be achieved by reacting a suitably substituted 2-chloropyridine (B119429) with hydrazine (B178648). cdnsciencepub.com This process involves an initial nucleophilic attack by the hydrazine on the carbon bearing the chlorine, followed by intramolecular cyclization. For a pre-formed pyrazolo[3,4-b]pyridine system, a leaving group at the 4- or 6-position would be susceptible to nucleophilic displacement.

Homolytic Reactions and Radical Intermediates of this compound Derivatives

The this compound system can also participate in homolytic substitution reactions involving radical intermediates. cdnsciencepub.com These reactions provide pathways to introduce substituents that are not easily accessible through electrophilic or nucleophilic substitution.

The general mechanism for a radical substitution involves three main stages:

Initiation: Formation of radical species, often through the thermal or photochemical decomposition of a radical initiator.

Propagation: A series of chain-carrying steps where a radical reacts with the substrate to form a new radical, which continues the chain.

Termination: Combination or disproportionation of radical species to form non-radical products.

While specific studies on the homolytic substitution of this compound are limited, analogous reactions on similar heterocyclic systems provide insight. For example, radical alkylation of N-methoxypyridinium salts can be achieved using B-alkylcatecholboranes under radical chain conditions. cdnsciencepub.com This suggests that radical species can add to the electron-deficient pyridine ring of the pyrazolo[3,4-b]pyridine system, followed by a rearomatization step.

Ring-Opening and Ring-Closure Transformations Involving the this compound Core

The synthesis of the this compound core often relies on ring-closure (cyclocondensation) reactions, which are fundamental to its formation. cdnsciencepub.com A common and versatile method involves the annulation of a pyridine ring onto a pre-existing 1-methyl-5-aminopyrazole. nih.govbeilstein-journals.orgmdpi.com

The mechanistic pathway for this transformation typically involves the reaction of a 1-methyl-5-aminopyrazole, acting as a dinucleophile, with a 1,3-bielectrophilic species such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com

The key steps in this cyclization are:

Initial Nucleophilic Attack: The exocyclic amino group of the 1-methyl-5-aminopyrazole attacks one of the electrophilic centers of the 1,3-dicarbonyl compound or undergoes a Michael addition to the α,β-unsaturated ketone. nih.gov

Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N2) or the carbon at the 4-position then attacks the remaining electrophilic center.

Dehydration/Aromatization: Subsequent elimination of water molecules leads to the formation of the fused pyridine ring, resulting in the aromatic this compound system. nih.govmdpi.com An oxidation step may be required for the final aromatization if a dihydropyridine (B1217469) intermediate is formed. nih.gov

An alternative strategy involves the formation of the pyrazole ring onto a pre-existing pyridine. This can be achieved by reacting a 2-chloropyridine derivative containing a formyl or cyano group at the 3-position with methylhydrazine. cdnsciencepub.comresearchgate.net

Ring-opening reactions can also be part of the synthetic sequence. For instance, a reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione proceeds with the opening of the furan (B31954) ring, which acts as a masked 1,3-bis-electrophile, to ultimately deliver a highly functionalized pyrazolo[3,4-b]pyridine. mdpi.com

Redox Chemistry of this compound and its Functionalized Derivatives

The redox chemistry of this compound involves both oxidation and reduction of the heterocyclic core and its substituents.

Oxidation: The nitrogen atoms in the pyrazolo[3,4-b]pyridine ring system can undergo oxidation. The pyridine nitrogen is particularly susceptible to oxidation, which can lead to the formation of N-oxides when treated with oxidizing agents like hydrogen peroxide. cdnsciencepub.com N-oxidation of the pyridine ring can alter the electronic properties of the system, influencing its reactivity in subsequent reactions. Furthermore, in certain synthetic routes for pyrazolo[3,4-b]pyridines, a final oxidation step is necessary to convert a dihydro-pyrazolo[3,4-b]pyridine intermediate into the fully aromatic final product. nih.gov Air is often a sufficient oxidant for this aromatization step. nih.gov

Reduction: Reduction reactions can target specific functional groups attached to the this compound core. For example, a carboxamide group on the ring can be reduced to the corresponding amine derivative using powerful reducing agents like lithium aluminum hydride. cdnsciencepub.com Additionally, nitro groups, often introduced via electrophilic substitution, can be reduced to amino groups, which serve as versatile handles for further functionalization.

Advanced Applications in Chemical and Materials Science

Supramolecular Chemistry and Self-Assembly of 1-Methylpyrazolo[3,4-b]pyridine Derivatives

The field of supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The this compound framework, with its potential for hydrogen bonding, π-π stacking, and metal coordination, is an excellent candidate for the design of self-assembling systems.

The self-assembly of pyrazole (B372694) derivatives can be significantly influenced by intermolecular interactions in both the solid state and solution. mdpi.com The specific tautomeric form adopted and the intermolecular interactions can alter the compound's structure and lead to self-association. mdpi.com While direct studies on the self-assembly of this compound are not extensively detailed in the provided search results, the principles governing related pyridine-based systems offer valuable insights. For instance, the self-assembly of trivalent pyridine (B92270) derivatives can be directed by halogen bonding, a specific type of non-covalent interaction. researchgate.net

Macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif, which shares structural similarities with functionalized pyrazolopyridine ligands, have been shown to self-assemble with transition metal ions to form complex architectures. rsc.org This suggests that appropriately functionalized this compound derivatives could also be employed in the construction of intricate supramolecular structures through coordination-driven self-assembly. frontiersin.org

Coordination Chemistry and Metal Complexation of this compound Ligands

The pyridine and pyrazole nitrogen atoms in the this compound structure act as excellent coordination sites for a variety of metal ions. This has led to extensive research into its coordination chemistry and the synthesis of novel metal complexes with diverse properties and applications. libretexts.org

Ligand Design Principles and Coordination Modes with Transition Metals

The design of ligands based on the this compound scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes. wikipedia.org Pyridine itself is a versatile ligand, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com The introduction of the fused pyrazole ring and the methyl group at the N1 position modifies the ligand's properties. The pyrazole ring can act as a hydrogen bond donor, while the pyridine ring participates in π-π stacking interactions.

This compound and its derivatives can act as monodentate or bidentate ligands, coordinating to metal centers through one or both of the nitrogen atoms. libretexts.org The coordination number and geometry of the resulting complexes, which can range from linear and tetrahedral to square planar and octahedral, are influenced by the metal ion, the substituents on the ligand, and the reaction conditions. libretexts.org For example, in many pyridine complexes, the geometry is either octahedral or square planar. wikipedia.org

Synthesis and Characterization of this compound Metal Complexes (e.g., with Zinc(II), Silver, Copper)

The synthesis of metal complexes with this compound ligands typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent.

Zinc(II) Complexes: Zinc(II) complexes with pyridine-based ligands have been synthesized and characterized. ajol.infonih.gov For instance, the reaction of zinc(II) acetate (B1210297) with 3-pyridine aldoxime results in a complex where the ligand coordinates to the zinc ion through the pyridyl nitrogen. nih.gov Similarly, zinc(II) complexes with Schiff base ligands derived from pyridine have been prepared and their structures elucidated, revealing diverse coordination environments. rsc.org While specific examples with this compound are not detailed in the provided results, the general synthetic strategies are applicable.

Silver(I) Complexes: A series of silver(I) complexes with pyrazolylmethylpyridine ligands have been synthesized and structurally characterized. nih.govresearchgate.net In these complexes, the ligands bridge two silver centers, forming dinuclear or polynuclear structures. nih.govresearchgate.net The counteranion plays a significant role, with nitrate (B79036) favoring dimeric structures and tetrafluoroborate (B81430) leading to polymeric assemblies. nih.govresearchgate.net Argentophilic Ag···Ag interactions have also been observed in some of these complexes. nih.govresearchgate.net The synthesis of silver(I) complexes with 3-substituted pyridines has also been reported, proceeding through a straightforward reaction of the ligand with a silver salt. nih.gov

Copper(II) Complexes: Copper(II) complexes with various pyridine-containing ligands have been extensively studied. nih.govnih.govresearchgate.netresearchgate.netias.ac.in For example, mononuclear copper(II) complexes with a tridentate NNO functionalized ligand derived from 3-methyl-2-aminopyridine have been synthesized and characterized, exhibiting a distorted trigonal bipyramidal geometry. nih.gov The synthesis of copper(II) complexes with dissymmetric tetradentate Schiff base ligands derived from aminothioether pyridine has also been achieved, resulting in tetrahedrally distorted square planar environments around the copper ion. researchgate.net New pyrazole derivatives have been used to synthesize bioactive copper(II) complexes with OSN donor atoms, where the geometry of the complexes was proposed based on spectral data and computational studies. nih.gov

Table 1: Examples of Metal Complexes with Related Pyridine-Based Ligands

Metal IonLigand TypeCoordination GeometryReference(s)
Zinc(II)3-Pyridine AldoximeFive-coordinate nih.gov
Zinc(II)Schiff BaseDiverse rsc.org
Silver(I)PyrazolylmethylpyridineDinuclear/Polynuclear nih.govresearchgate.net
Silver(I)3-Substituted PyridinesLinear nih.gov
Copper(II)Tridentate NNO LigandDistorted Trigonal Bipyramidal nih.gov
Copper(II)Tetradentate Schiff BaseDistorted Square Planar researchgate.net
Copper(II)Pyrazole Derivatives (OSN donors)Varied nih.gov

Formation and Properties of Metal-Organic Frameworks (MOFs) Incorporating Pyrazolo[3,4-b]pyridine Units

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The use of pyridine-based linkers in MOF synthesis has gained significant attention due to the resulting materials' high thermal stability, tunable pore sizes, and chemical selectivity. alfa-chemistry.com

While the direct incorporation of this compound as a primary linker in MOF synthesis is not explicitly detailed in the provided search results, the broader class of pyrazolo[3,4-b]pyridines has been utilized. For instance, a novel nano-magnetic MOF based on Fe3O4 has been used as a catalyst in the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov This suggests the compatibility of the pyrazolopyridine scaffold within MOF structures.

Furthermore, supramolecular coordination polymers have been synthesized using 1H-pyrazolo[3,4-b]pyridin-3-amine as a co-ligand with various benzenedicarboxylate derivatives and zinc(II) ions. mdpi.com These polymers exhibit 2D and 3D supramolecular structures assembled through coordination bonds and hydrogen bonding. mdpi.com The pyrazole and pyridine rings in these structures can participate in π–π interactions, which may lead to interesting sensing properties. mdpi.com The principles demonstrated in these studies pave the way for the design of MOFs specifically incorporating this compound units, potentially by functionalizing the core structure with carboxylic acid or other suitable linking groups. nih.gov

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from pyridine and pyrazole-containing ligands have shown significant promise in catalysis. Theoretical investigations have highlighted the potential of 1-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol as a ligand in coordination chemistry, where the pyridine nitrogen and a hydroxyl group can act as binding sites for transition metals, enabling applications in catalysis.

A palladium(II) complex featuring an unusual coordination of a 1,2,3-triazolyl-pyridine ligand has been shown to be a highly effective catalyst for the Suzuki–Miyaura coupling reaction. rsc.org The high reactivity of this complex is attributed to the electronic and steric properties of the ligand. rsc.org This demonstrates the potential of designing catalytic systems based on functionalized pyridine ligands like this compound.

Furthermore, a magnetic metal-organic framework has been employed as a recyclable catalyst for the synthesis of various pyrazolo[3,4-b]pyridine derivatives with high yields. nih.gov This highlights the role of pyrazolopyridine-containing structures in facilitating catalytic transformations.

Applications in Material Science

The unique properties of this compound and its derivatives make them attractive for various applications in materials science. The ability of silver(I) pyrazolylmethylpyridine complexes to act as precursors for metallic silver thin films has been demonstrated. nih.govresearchgate.net These complexes can be deposited via spin-coating and subsequently annealed to produce polycrystalline silver films with low levels of contamination. nih.govresearchgate.net Such films have potential applications in electronics and as lubricant additives. nih.govresearchgate.net

The development of new materials with specific electronic or optical properties is another area of interest. For example, 3-(1-Methyl-1H-pyrrol-2-yl) nih.govresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine-6-carboxylic acid, a related heterocyclic compound, is utilized in the development of new materials with specific electronic or optical properties. The inherent fluorescence of some pyrazolo[3,4-b]pyridine derivatives also opens up possibilities for their use in optical materials and sensors.

Development of Organic Electronic and Optoelectronic Materials

The pyrazolo[3,4-b]pyridine core is a promising scaffold for materials used in organic electronics and optoelectronics. mdpi.comsmolecule.com Its inherent dipolar nature and structural rigidity are advantageous for creating stable materials with useful electronic properties. mdpi.com Derivatives of this structure are investigated for their potential in various applications, including as luminophores and electron transporters in optoelectronic devices. researchgate.net

The utility of the methylated scaffold is demonstrated by compounds such as 3-amino-1-methylpyrazolo[3,4-b]pyridine, which is used as an intermediate in the optoelectronics and semiconductor industries. lookchem.com Research into related complex derivatives has shown concrete potential for use in Organic Light Emitting Diodes (OLEDs). For instance, a derivative containing a tetramethylated dipyrazolo[3,4-b;4′,3′-e]pyridine core, 4-phenyl-1,3,5,7-tetramethyl-1,7-dihydrodipyrazolo[3,4-b;4′,3′-e]pyridine (PAP1), has been successfully used to demonstrate blue electroluminescence. researchgate.net When incorporated into a doped polymer matrix, this material produced a device with a blue emission peak centered at 425 nm, highlighting the scaffold's suitability for developing electroluminescent materials for display technologies. researchgate.net The development of such compounds is significant as they can be tailored for specific applications in advanced electronics due to their chemical reactivity, thermal stability, and emission capabilities. researchgate.net

Investigation of Luminescent Properties and Fluorophore Development

The development of novel organic fluorophores is a major objective in materials science, and the pyrazolo[3,4-b]pyridine framework is a key platform for this research. mdpi.commdpi.com These N-heteroaromatic compounds possess exceptional photophysical properties that can be tuned through synthetic modification. mdpi.commdpi.com The fusion of the electron-rich pyrazole moiety with the electron-poor pyridine ring creates a stable, planar, and dipolar structure that is conducive to strong fluorescence. mdpi.com

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been shown to emit high levels of blue, yellow, and green fluorescence, signaling their potential in various optical applications. mdpi.com Research on a specific blue-emitting derivative, PAP1, provides insight into the photophysical potential of this class of compounds. In chloroform (B151607) solution, PAP1 exhibits a photoluminescence maximum at 427 nm. researchgate.net Its performance in an electroluminescent device, with an emission peak at 425 nm, further confirms its utility as a stable blue fluorophore. researchgate.net The ability to create such materials with strong emission in the blue spectral region is a significant achievement in the development of materials for full-color displays and lighting.

Table 1: Photophysical and Electroluminescent Properties of PAP1 Derivative

Property Wavelength (nm) Medium
Photoluminescence (PL) Maxima 427 Chloroform Solution
Electroluminescence (EL) Maxima 425 Doped Polymer Matrix

Data sourced from He et al. researchgate.net

Exploration in Polymer Chemistry and Advanced Coatings

While direct polymerization of this compound itself is not widely documented, its functionalized derivatives serve as crucial intermediates and building blocks in polymer chemistry and for the creation of advanced materials and coatings. lookchem.com The compound 3-amino-1-methylpyrazolo[3,4-b]pyridine, for example, is utilized in the new materials and coatings industries, underscoring the scaffold's role in creating more complex functional systems. lookchem.com

The pyrazolo[3,4-b]pyridine structure can be incorporated into larger molecules and polymers to impart specific electronic and optical properties. smolecule.com The inherent thermal stability of similar heterocyclic systems is a highly desirable feature for materials used in advanced coatings and electronic applications, where durability under thermal stress is critical. researchgate.net The versatility of the pyrazolo[3,4-b]pyridine core allows for the synthesis of various derivatives that can act as monomers or functional additives in the development of specialized polymers and high-performance coatings. smolecule.com

Biological and Biochemical Research Applications of 1 Methylpyrazolo 3,4 B Pyridine Focus on Mechanisms and Targets

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 1-methylpyrazolo[3,4-b]pyridine have been extensively studied as inhibitors of various enzymes, offering insights into their binding modes and the modulation of critical cellular pathways.

Inhibition of Kinases

The pyrazolo[3,4-b]pyridine core is a versatile scaffold for the design of kinase inhibitors. nih.gov Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a valuable starting point for developing potent and selective inhibitors. nih.govrsc.org This scaffold can be considered a hybrid of pyrrolo[2,3-b]pyridine and indazole, allowing for multiple binding modes with the kinase hinge region. nih.govrsc.org

Cyclin-Dependent Kinases (CDKs): Certain 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent and selective inhibition of CDK1 and CDK2. nih.gov For instance, the compound SQ-67563 was identified as a potent inhibitor of CDK1/CDK2, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Other studies have also reported the synthesis and evaluation of pyrazolo[3,4-b]pyridines as CDK1 and CDK2 inhibitors. mdpi.comscilit.com One study identified compounds that inhibited CDK2 and CDK9, leading to cell cycle arrest and apoptosis. mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold, a related structure, is also recognized for its potential in CDK inhibition. rsc.org

Glycogen Synthase Kinase-3 (GSK-3): A series of 5-aryl-pyrazolo[3,4-b]pyridines and 6-heteroaryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. nih.govresearchgate.net GSK-3 is a key enzyme in various cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and diabetes. researchgate.net

Tropomyosin Receptor Kinases (TRKs): Derivatives of pyrazolo[3,4-b]pyridine have been designed and synthesized as inhibitors of TRK. nih.gov TRKs are involved in cell proliferation and differentiation, and their overactivation is linked to cancer. nih.gov One study reported a derivative, compound C03, with an IC₅₀ value of 56 nM against TRKA. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is also a prominent framework for TRK inhibitors. mdpi.com

Fibroblast Growth Factor Receptor (FGFR): A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases. nih.govscispace.com Dysregulation of FGFR signaling is implicated in various cancers. nih.gov Compound 7n from one study demonstrated significant antitumor activity in a FGFR1-driven xenograft model. nih.govscispace.com The N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain. scispace.com

PIM1 Kinase: Pyrazolo[3,4-b]pyridine-based derivatives have been designed as inhibitors of PIM-1 kinase, a target in breast cancer therapy. nih.gov Compounds 17 and 19 in a particular study showed high inhibitory activity with IC₅₀ values of 43 and 26 nM, respectively. nih.gov

B-Raf and MEK: The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors of Raf kinases, including B-Raf. google.comgoogle.com The Raf/MEK/ERK pathway is critical for cell proliferation, and B-Raf is frequently mutated in human cancers. google.com While direct inhibition of MEK by this compound derivatives is less documented in the provided results, the inhibition of the upstream kinase B-Raf has a direct impact on the MEK/ERK pathway. Related pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors. researchgate.net

Table 1: Kinase Inhibition by this compound Derivatives

Kinase Target Key Findings Reference(s)
CDKs Potent and selective inhibition of CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis. nih.govmdpi.comscilit.com
GSK-3 Identification of potent inhibitors of GSK-3. nih.govresearchgate.netsmolecule.com
TRKs Development of inhibitors with nanomolar potency against TRKA. nih.gov
FGFR Discovery of potent and selective inhibitors with in vivo antitumor activity. nih.govscispace.com
PIM1 Design of inhibitors with high potency against PIM-1 kinase. nih.gov

Elucidation of Enzyme Binding Modes and Active Site Interactions

Understanding how these inhibitors interact with their target enzymes is crucial for rational drug design. X-ray crystallography and molecular modeling studies have provided detailed insights into the binding modes of this compound derivatives.

The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine derivative (SQ-67563) bound to CDK2 revealed that the inhibitor occupies the ATP purine (B94841) binding site. nih.gov It forms critical hydrogen-bonding interactions with the backbone of Leu83 in the protein. nih.gov Similarly, for FGFR1 inhibitors, the N(1)-H of the pyrazolo[3,4-b]pyridine moiety is essential for hydrogen bonding within the kinase domain. scispace.com Docking studies with PIM-1 kinase also showed good interaction of the pyrazolo[3,4-b]pyridine scaffold with the active site. nih.gov The versatility of the pyrazolo[3,4-b]pyridine scaffold allows it to mimic the hydrogen bonding pattern of both pyrrolo[2,3-b]pyridine and indazole, enabling multiple binding modes within kinase active sites. rsc.org

Modulation of Tubulin Polymerization

In addition to kinase inhibition, derivatives of the pyrazolo[3,4-b]pyridine scaffold have been investigated as modulators of tubulin polymerization. A series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov One of the most potent compounds from this series, 13d, significantly inhibited tubulin polymerization and disrupted the cellular cytoskeleton. nih.gov Molecular modeling studies confirmed that this compound binds to the colchicine site on tubulin. nih.gov Another related scaffold, pyrazolo[4,3-d]pyrimidine, has also been shown to produce inhibitors of tubulin polymerization that bind to the colchicine site. nih.gov

Receptor Binding Investigations and Ligand-Receptor Interactions

Beyond enzyme inhibition, the this compound core has been explored for its ability to bind to other important biological targets.

Studies on Binding to Biological Targets (e.g., β-Amyloid Plaques)

While direct and extensive studies on the binding of this compound derivatives to β-amyloid plaques are not prominently featured in the provided search results, the general pyrazolo[3,4-b]pyridine scaffold has been investigated in the context of neurodegenerative diseases where such plaques are a hallmark. The inhibition of GSK-3 by pyrazolo[3,4-b]pyridine derivatives is relevant to Alzheimer's disease, a condition characterized by β-amyloid plaques. researchgate.net

Analysis of Structure-Binding Relationships (SBR)

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of these compounds. For pyrazolo[3,4-b]pyridine-based kinase inhibitors, SAR studies have revealed several key features:

Substitution at the 5- and 6-positions: The nature of the substituent at these positions significantly influences the inhibitory activity against different kinases. For instance, aryl groups at the 5-position were found to be important for GSK-3 inhibition. nih.gov

The N(1)-H group: The presence of a hydrogen bond donor at the N1 position of the pyrazole (B372694) ring is often critical for binding to the hinge region of kinases. scispace.com

Conformational Restriction: In the case of tubulin polymerization inhibitors, locking the conformation by using the rigid pyrazolo[3,4-b]pyridine ring system was a successful strategy to enhance potency. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
SQ-67563
Ribociclib
Erlotinib
5-Fluorouracil
Cabozantinib
Paclitaxel
Sorafenib
Larotrectinib
Entrectinib
Repotrectinib
Selitrectinib
Indiplon
Lorediplon
Zaleplon
Dorsomorphin
Reversan
Pyrazophos
Presatovir
Anagliptin
Nintedanib
Dovitinib
Cediranib
BX795
MRT67307
Dinaciclib
Ibrutinib

Biochemical Pathway Modulation by this compound Derivatives

The this compound scaffold is a versatile core structure found in numerous derivatives that exhibit significant modulatory effects on various biochemical pathways. A primary mechanism through which these compounds exert their influence is the inhibition of protein kinases, which are crucial regulators of cellular processes. d-nb.info Derivatives of this scaffold have been identified as potent inhibitors of several kinases, thereby affecting signaling pathways involved in cell cycle progression, inflammation, and oncogenesis. researchgate.netnih.govnih.gov

One of the key pathways modulated by this compound derivatives is the TANK-binding kinase 1 (TBK1) signaling pathway. nih.govnih.gov TBK1 is a noncanonical IKK kinase that plays a vital role in the innate immune response and is also implicated in neuroinflammation and cancer. nih.govnih.gov Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent TBK1 inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.govnih.gov For instance, compound 15y emerged from a rational design strategy as a potent TBK1 inhibitor with an IC50 of 0.2 nM. nih.govnih.gov These inhibitors can effectively block the downstream interferon (IFN) signaling in stimulated immune cells. nih.govnih.gov

Furthermore, derivatives of the pyrazolo[3,4-b]pyridine scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for the regulation of the cell cycle. researchgate.netresearchwithrutgers.com For example, 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent and selective inhibitor of CDK1 and CDK2. researchwithrutgers.com By inhibiting these kinases, such compounds can block cell cycle progression and induce apoptosis in cancer cells. researchwithrutgers.com

The anaplastic lymphoma kinase (ALK) signaling pathway, a target in non-small cell lung cancer (NSCLC), is also modulated by pyrazolo[3,4-b]pyridine derivatives. nih.gov Researchers have conducted structure-activity relationship (SAR) studies to develop inhibitors that can overcome resistance to existing drugs, such as the resistance caused by the ALK-L1196M mutation. nih.gov Compound 10g was identified as a novel and potent inhibitor of the L1196M mutant, displaying exceptional enzymatic activity. nih.gov

Additionally, Monopolar spindle kinase 1 (Mps1), a critical component of the mitotic checkpoint and a target in aggressive tumors, is inhibited by this class of compounds. nih.gov Compound 31 , a pyrazolo[3,4-b]pyridine-based compound, showed strong inhibitory potency against Mps1 with an IC50 value of 2.596 nM and significantly inhibited the proliferation of various cancer cell lines. nih.gov

The table below summarizes the activity of select this compound derivatives on various kinase targets.

CompoundTarget KinaseActivity (IC₅₀)Cellular Effect
15y TANK-binding kinase 1 (TBK1)0.2 nM nih.govnih.govInhibition of downstream IFN signaling nih.govnih.gov
SQ-67563 Cyclin-dependent kinase 1/2 (CDK1/CDK2)Potent inhibitor researchwithrutgers.comCell cycle arrest and apoptosis researchwithrutgers.com
10g Anaplastic lymphoma kinase (ALK-L1196M)<0.5 nM nih.govSuppression of cancer cell proliferation nih.gov
31 Monopolar spindle kinase 1 (Mps1)2.596 nM nih.govInhibition of cancer cell proliferation nih.gov
BX795 TANK-binding kinase 1 (TBK1)7.1 nM nih.govInhibition of TBK1 activity nih.gov
MRT67307 TANK-binding kinase 1 (TBK1)28.7 nM nih.govRobust suppression of TBK1 activity nih.gov

Application as Chemical Probes for Interrogating Biological Systems

The unique structural and chemical properties of this compound derivatives make them valuable tools as chemical probes for the interrogation of complex biological systems. smolecule.comsmolecule.com A chemical probe is a small molecule used to study and manipulate a biological process or target, often by selectively binding to a specific protein. The pyrazolopyridine scaffold serves as a versatile foundation for designing such probes. smolecule.com

These compounds are employed to explore interactions within biological pathways, largely due to their structural uniqueness which allows for specific binding to molecular targets like enzymes and receptors. smolecule.com By acting as inhibitors, they can block the active sites of enzymes, preventing substrate access and catalytic activity, which in turn modulates biochemical pathways. This inhibitory action allows researchers to dissect the roles of specific enzymes in cellular processes such as proliferation, differentiation, and apoptosis.

For example, pyrazolo[3,4-b]pyridine-based inhibitors of kinases like TBK1 and Mps1 serve as excellent probes to elucidate the specific functions of these enzymes in immunity and cancer models. nih.govnih.gov The high potency and selectivity of compounds like 15y for TBK1 allow for precise investigation of the TBK1 signaling cascade without significantly affecting other related kinases. nih.govnih.gov Similarly, inhibitors developed for mutant kinases, such as the ALK-L1196M inhibitor 10g , can be used to study the mechanisms of drug resistance. nih.gov

The development of these molecules often involves creating a library of related compounds with slight structural modifications. researchgate.net This allows for a systematic study of structure-activity relationships, helping to identify the key chemical features required for potent and selective interaction with a biological target. This process not only aids in understanding the function of the target protein but also provides a blueprint for developing more refined probes or therapeutic leads. nih.govresearchgate.net

General Concepts in Pharmacophore Development and Lead Optimization for Novel Scaffolds (excluding clinical data)

The development of novel therapeutic agents based on scaffolds like this compound relies heavily on the principles of pharmacophore modeling and lead optimization. nih.govajrconline.org A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov The pyrazolopyridine core itself is considered a promising pharmacophore due to the synergistic effects of the fused pyrazole and pyridine (B92270) rings. researchgate.netnih.gov

Pharmacophore Development: The process often begins with identifying a "hit" compound, which shows some desired biological activity, through screening or rational design. acs.org For the pyrazolopyridine scaffold, this could be a compound showing inhibitory activity against a particular kinase. ebi.ac.uk Fragment-based drug discovery is a common strategy, where small molecular fragments that bind to the target are identified and then linked or grown to create a more potent lead compound. nih.govresearchgate.net For instance, linking the pyrazolo[3,4-d]pyrimidine scaffold with other pharmacophoric fragments known for anticancer potential has been a successful approach. nih.gov Computational methods, such as molecular docking, are used to predict how these designed molecules will bind to the target protein, guiding the synthesis of the most promising candidates. nih.govnih.gov

Lead Optimization: Once a lead compound is identified, lead optimization aims to enhance its desired properties, such as potency, selectivity, and metabolic stability, while minimizing undesirable characteristics. ajrconline.orgacs.org This is an iterative process involving the synthesis and testing of a series of analogs to establish a structure-activity relationship (SAR). researchgate.netacs.org

Key strategies in lead optimization for pyrazolopyridine scaffolds include:

Systematic Modification: Introducing various substituents at different positions of the heterocyclic core to explore the chemical space and improve activity. acs.org For example, modifying substituents at the R1, R2, and R3 positions of a 5-phenylpyrazolopyrimidinone scaffold helped to understand the SAR and improve antitrypanosomal activity. acs.org

Ring Fusion and Bioisosteric Replacement: Fusing additional rings or replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can improve binding affinity and pharmacokinetic properties. A ring-fusion strategy was used to design 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors. nih.gov

Enhancing Lipophilicity and Permeability: Modifications such as methylation can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes.

Improving Metabolic Stability: A significant challenge in drug development is ensuring the compound is not rapidly metabolized and cleared from the body. Optimization efforts often focus on modifying metabolically labile sites on the molecule to improve its stability, as was a key goal in the optimization of the antitrypanosomal agent NPD-2975. acs.org

Through these systematic approaches, a hit compound with initial activity can be refined into a highly potent and selective lead candidate suitable for further preclinical development. nih.govmdpi.com

Future Research Directions and Emerging Opportunities in 1 Methylpyrazolo 3,4 B Pyridine Research

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes for 1-methylpyrazolo[3,4-b]pyridine and its analogs is a critical area of future research. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future efforts will likely focus on the following:

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine several steps into a single operation will reduce waste, time, and energy consumption. For instance, multicomponent reactions utilizing starting materials like dehydroacetic acid and hydrazine (B178648) derivatives under microwave irradiation have shown promise for synthesizing related pyrazolo[3,4-c]pyridine structures and could be adapted. smolecule.com

Catalysis: The exploration of novel catalysts, including metal nanoparticles, zeolites, and enzyme-based systems, can lead to more selective and efficient syntheses. researchgate.net For example, silica (B1680970) sulfuric acid has been used as an eco-friendly catalyst for the synthesis of coumarin-fused pyrazolo[3,4-b]pyridines. researchgate.net

Alternative Solvents: The use of greener solvents, such as water or ionic liquids, will be crucial in minimizing the environmental impact of synthetic processes. researchgate.net

Synthetic ApproachAdvantagesPotential for this compound
Microwave-assisted synthesis Rapid heating, shorter reaction times, often higher yields.Can accelerate the cyclization steps in the formation of the pyrazolopyridine core.
Flow chemistry Precise control over reaction parameters, improved safety, ease of scalability.Enables continuous production of this compound with high purity.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzymes could be engineered to catalyze specific steps in the synthesis, such as amination or cyclization.

Advancements in Computational Prediction and Design of this compound Systems

Computational chemistry is poised to play an increasingly important role in the design and prediction of the properties of this compound systems. smolecule.com Future research will likely leverage:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic properties, and reaction pathways, thereby guiding experimental efforts. researchgate.net DFT can help in understanding the regioselectivity of reactions and in predicting the most stable tautomeric forms. researchgate.net

Molecular Docking: To simulate the interaction of this compound derivatives with biological targets, aiding in the design of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of this compound derivatives with their biological activities. researchgate.net

Identification of Novel Biological Targets and Underexplored Mechanisms of Action

While pyrazolo[3,4-b]pyridines have shown promise as kinase inhibitors and anticancer agents, a vast landscape of biological targets remains to be explored. smolecule.com Future research should focus on:

Target Deconvolution: Employing techniques like chemical proteomics and affinity-based probes to identify the specific cellular targets of bioactive this compound derivatives.

Phenotypic Screening: Utilizing high-content screening approaches to identify novel biological activities of this compound libraries without a preconceived target.

Mechanism of Action Studies: Delving deeper into the molecular pathways modulated by these compounds to understand their effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction. For example, some pyrazolo[3,4-b]pyridine derivatives have been found to induce apoptosis and cell cycle arrest in cancer cells.

Expansion into Emerging Fields of Chemical and Materials Science

The unique photophysical and electronic properties of the pyrazolo[3,4-b]pyridine scaffold suggest potential applications beyond medicine. Future investigations could explore:

Organic Electronics: The development of this compound-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). smolecule.combldpharm.com

Chemical Sensors: The design of fluorescent or colorimetric sensors based on the this compound core for the detection of metal ions, anions, or biologically important molecules.

Functional Dyes: The synthesis of novel dyes with tailored absorption and emission properties for applications in imaging, diagnostics, and as photosensitizers.

Development of Highly Selective and Potent Molecular Probes and Ligands

The this compound scaffold is an excellent starting point for the development of highly specific molecular probes and ligands for biological research. Future work in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrazolopyridine core to optimize binding affinity and selectivity for specific biological targets.

Fragment-Based Drug Discovery: Using fragments of the this compound structure to identify initial binding interactions that can be grown into more potent ligands.

Biotinylated or Fluorescently Labeled Probes: Synthesizing derivatives that can be used to isolate and visualize target proteins and to study their function in complex biological systems.

Integration of Machine Learning and Artificial Intelligence for Accelerated Discovery

The convergence of chemistry and artificial intelligence offers exciting new avenues for accelerating the discovery and optimization of this compound derivatives. Future applications include:

Predictive Modeling: Using machine learning algorithms to predict the biological activity, physicochemical properties, and synthetic accessibility of virtual libraries of this compound compounds. researchgate.net

De Novo Design: Employing generative models to design novel this compound structures with desired properties.

Reaction Prediction and Optimization: Utilizing AI to predict the outcomes of chemical reactions and to suggest optimal reaction conditions for the synthesis of new derivatives.

AI/ML ApplicationDescriptionPotential Impact on Research
Generative Adversarial Networks (GANs) Can generate novel molecular structures with desired properties.Accelerates the design of new this compound derivatives with enhanced activity.
Recurrent Neural Networks (RNNs) Can be used to predict the products of chemical reactions.Streamlines the planning of synthetic routes for novel compounds.
Graph Convolutional Networks (GCNs) Can learn from molecular graph representations to predict properties.Improves the accuracy of QSAR models for predicting biological activity.

Q & A

Q. How is 1-Methylpyrazolo[3,4-b]pyridine synthesized, and what key reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of 1,3-dialkyl-1H-pyrazole-5-amine derivatives under optimized conditions. Key factors include solvent choice (e.g., DMF or acetonitrile), temperature control (80–120°C), and reaction time (6–24 hours). Microwave-assisted one-pot multicomponent reactions (MCRs) significantly enhance efficiency, achieving yields >80% by reducing side reactions . Purity is improved via column chromatography or recrystallization using ethanol/water mixtures.

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

1D/2D NMR (¹H, ¹³C, COSY, HETCOR) is critical for assigning fused-ring protons and substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carboxylic acids or amines. X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What biological activities are associated with this compound derivatives in current research?

Core activities include:

  • Anti-inflammatory effects : Linked to inhibition of COX-2 and TNF-α pathways in simpler analogs .
  • Kinase inhibition : Derivatives show potency against FGFR1 (IC₅₀ = 0.3 nM) and TRKA, with selectivity over VEGFR2 (1200-fold) via H-bond interactions .
  • Antimicrobial activity : Chloro/methyl substituents at C3/C6 reduce potency against E. coli but enhance activity in P. aeruginosa .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazolo[3,4-b]pyridine core affect biological activity, and how can SAR studies guide optimization?

  • C3/C6 substituents : Electron-withdrawing groups (e.g., Cl) reduce antimicrobial activity but improve kinase inhibition by increasing lipophilicity and target binding .
  • N1 methylation : Eliminates FGFR1 activity due to disrupted H-bonding, but enhances metabolic stability in anti-inflammatory analogs .
  • Spiro-functionalization : Introduces conformational rigidity, improving selectivity in TRK inhibitors . SAR-guided optimization prioritizes substituents that balance potency, solubility, and off-target effects.

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Assay standardization : Discrepancies in FGFR1 IC₅₀ values (e.g., 0.3 nM vs. 5 μM) arise from variations in kinase assays (ADP-Glo vs. radiometric). Harmonizing ATP concentrations and cell lines (e.g., H1581 xenografts) improves reproducibility .
  • Structural validation : Conflicting antimicrobial data are resolved by verifying substituent positions via X-ray or NOESY to rule out regioisomeric impurities .

Q. How can computational methods like molecular docking inform the design of pyrazolo[3,4-b]pyridine-based kinase inhibitors?

  • Scaffold hopping : TRK inhibitors are designed by overlaying pyrazolo[3,4-b]pyridine with known scaffolds (e.g., AZD4547) to retain key interactions with the hinge region .
  • Free-energy perturbation (FEP) : Predicts binding affinity changes upon methylation or halogenation, guiding synthesis toward derivatives with ΔG < -10 kcal/mol .

Q. What advanced synthetic methodologies are applicable for functionalizing this compound?

  • C-H activation : Pd/CuI-catalyzed γ-C-H arylation introduces aryl groups at the pyridine ring with 77% yield and single regioisomer selectivity .
  • Multicomponent reactions (MCRs) : Microwave-assisted spiro-indoline derivatives are synthesized in one pot, reducing steps and improving atom economy .
  • Continuous flow chemistry : Enhances scalability of bromination and amidation steps, achieving >90% purity in milligram-to-gram syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.